molecular formula C15H14O2 B11948413 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione CAS No. 3319-24-2

2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione

Cat. No.: B11948413
CAS No.: 3319-24-2
M. Wt: 226.27 g/mol
InChI Key: HMPTXYUENQEIPC-UHFFFAOYSA-N
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Description

2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracenedione, characterized by the presence of a methyl group and a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione typically involves the Diels-Alder reaction. For instance, 1,4-naphthoquinone can react with 2,3-dimethyl-1,3-butadiene under reflux conditions for approximately 12 hours. The reaction mixture is then cooled and concentrated via rotary evaporation to yield the desired product as a solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply. The feasibility of commercial-scale synthesis has been assessed, indicating potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-anthraquinone.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include derivatives of anthraquinone and other substituted anthracenediones.

Scientific Research Applications

2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione exerts its effects involves its oxidation to 2-methyl-anthraquinone. This oxidation process can occur at room temperature and is facilitated by exposure to air. The resulting 2-methyl-anthraquinone interacts with cellular pathways to inhibit the growth of cancer cells .

Comparison with Similar Compounds

  • 2-Methyl-anthraquinone
  • 1,4,4a,9a-Tetrahydro-9,10-anthracenedione
  • 5,8-Dihydroxy-2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Comparison: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is unique due to its tetrahydro structure and the presence of a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it has distinct oxidation properties and potential anti-cancer effects .

Properties

CAS No.

3319-24-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-6,12-13H,7-8H2,1H3

InChI Key

HMPTXYUENQEIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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